N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide
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Overview
Description
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the bromination of 2-methoxyphenyl and 4-bromo-5-methyl-2-propan-2-ylphenol. The brominated intermediates are then subjected to a condensation reaction with acetamide under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetamide
- **N-[(E)-(5-fluoro-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-5-methyl-2-propan-2-ylphenoxy)acetamide
Uniqueness
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties compared to its chloro and fluoro analogs
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Br2N2O3/c1-12(2)16-9-17(22)13(3)7-19(16)27-11-20(25)24-23-10-14-8-15(21)5-6-18(14)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEMIZNETGKKDO-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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